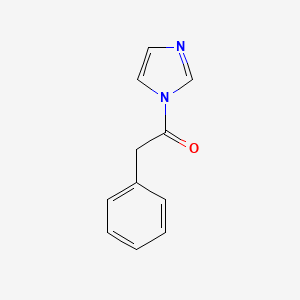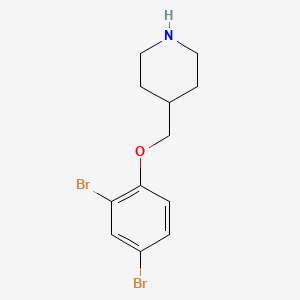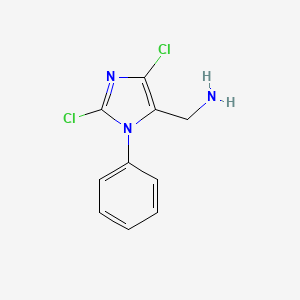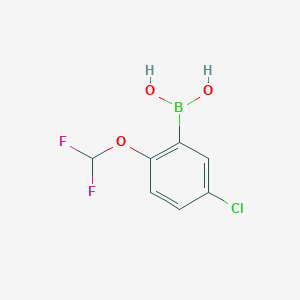
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Scientific Research Applications
(5-Chloro-2-(difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Similar compounds to (5-Chloro-2-(difluoromethoxy)phenyl)boronic acid include other arylboronic acids such as 2-Chloro-5-(trifluoromethyl)phenylboronic acid and 5-Chloro-2-fluorophenylboronic acid . These compounds share similar reactivity and applications but differ in their substituents, which can influence their reactivity and the properties of the final products.
Properties
Molecular Formula |
C7H6BClF2O3 |
|---|---|
Molecular Weight |
222.38 g/mol |
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BClF2O3/c9-4-1-2-6(14-7(10)11)5(3-4)8(12)13/h1-3,7,12-13H |
InChI Key |
LETQVFYXPQBIHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



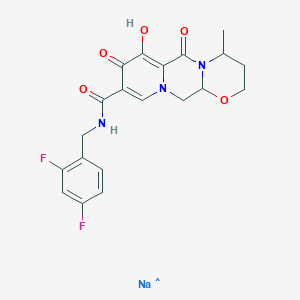


![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)


![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
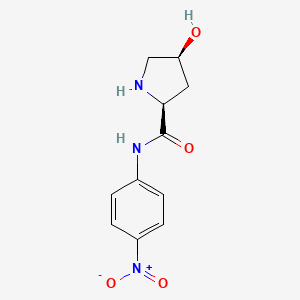
![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
